N-Ethyl-N'-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea
Description
N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that features a triazine ring substituted with a morpholine group, a methoxy group, and a thiourea moiety
Properties
CAS No. |
62766-22-7 |
|---|---|
Molecular Formula |
C11H18N6O2S |
Molecular Weight |
298.37 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)thiourea |
InChI |
InChI=1S/C11H18N6O2S/c1-3-12-11(20)15-8-13-9(16-10(14-8)18-2)17-4-6-19-7-5-17/h3-7H2,1-2H3,(H2,12,13,14,15,16,20) |
InChI Key |
SOPUQQCOIOTJIF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC(=NC(=N1)OC)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine-2-thiol with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine: Similar in structure due to the presence of the morpholine group and its use in biochemical research.
4-Hydroxy-2-quinolones: Share some pharmacological properties and are used in drug development.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another triazine derivative with herbicidal properties.
Uniqueness
N-Ethyl-N’-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiourea moiety, in particular, distinguishes it from other triazine derivatives and contributes to its potential as a versatile compound in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
